molecular formula C11H10N2O4 B1601984 Ethyl 2-cyano-2-(4-nitrophenyl)acetate CAS No. 91090-86-7

Ethyl 2-cyano-2-(4-nitrophenyl)acetate

Cat. No. B1601984
CAS RN: 91090-86-7
M. Wt: 234.21 g/mol
InChI Key: KVRRHMXPWJVDRK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(4-nitrophenyl)acetate is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .


Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate has been reported in several studies . For instance, it has been synthesized from carboxylic acids and hydroxylamine hydrochloride in the presence of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is represented by the linear formula C11H10N2O4 .


Chemical Reactions Analysis

Ethyl 2-cyano-2-(4-nitrophenyl)acetate has been used in various chemical reactions. For example, it has been used to promote the Lossen rearrangement of hydroxamic acids in the presence of amines to yield ureas .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(4-nitrophenyl)acetate has a density of 1.292 g/cm3 . It has a boiling point of 390.7ºC at 760 mmHg .

Scientific Research Applications

1. Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a derivative of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, is used in the Lossen rearrangement, which is instrumental in synthesizing hydroxamic acids and ureas from carboxylic acids. This process achieves good yields without racemization under milder conditions and is environmentally friendly and cost-effective due to the recyclability of its byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

2. Structural Analysis

The compound has been studied for its crystal and molecular structure, providing insights into bond parameters and special spectroscopy information. This knowledge is essential for understanding its chemical properties and reactivity (Jia Zhi, 1996).

3. Intermediate in Chemical Synthesis

It serves as an intermediate in various chemical syntheses, such as the conversion of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to ethyl 2-aminoquinoline-3-carboxylate, showcasing its versatility in organic chemistry (Luo Yan-ping, 2011).

4. Reagent in Organic Reactions

Its derivatives are used in nucleophilic substitution reactions and in the synthesis of various organic compounds, demonstrating its role as a valuable reagent in organic reactions (Grob & Weißbach, 1961).

5. Synthesis of Quinolines

It is instrumental in synthesizing substituted quinolines, highlighting its application in creating complex organic molecules for potential pharmaceutical applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ethyl 2-cyano-2-(4-nitrophenyl)acetate . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-cyano-2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRRHMXPWJVDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576348
Record name Ethyl cyano(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(4-nitrophenyl)acetate

CAS RN

91090-86-7
Record name Ethyl cyano(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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